molecular formula C24H22FN5O3S B2975590 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide CAS No. 1020502-25-3

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2975590
CAS RN: 1020502-25-3
M. Wt: 479.53
InChI Key: IWLLEOMQVYYKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN5O3S and its molecular weight is 479.53. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of application for these compounds involves their synthesis and evaluation for antimicrobial activity. Studies have shown that derivatives of the compound exhibit promising antimicrobial properties against a range of bacterial and fungal strains. For instance, the synthesis of novel sulfonamide derivatives has been explored, revealing that certain compounds displayed good antimicrobial activity, with some exhibiting high activity towards most strains tested. Computational calculations have also supported the antimicrobial potential of these compounds, providing a correlation between experimental and theoretical findings (Fahim & Ismael, 2019).

Antimicrobial Evaluation of Heterocyclic Compounds

Another study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety to act as antimicrobial agents. The research resulted in the creation of derivatives with varied structures, demonstrating significant antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Darwish et al., 2014).

Antioxidant Activity and Metal Complex Synthesis

The antioxidant activities of pyrazole-acetamide derivatives and their metal complexes have been studied, revealing significant antioxidant properties. This research has contributed to understanding the role of hydrogen bonding in the self-assembly process of these complexes and their potential antioxidant applications (Chkirate et al., 2019).

Cytotoxic Activity

Research has also been conducted on the cytotoxic activities of novel sulfonamide derivatives, identifying compounds with potent anticancer activity against breast and colon cancer cell lines. This area of study highlights the therapeutic potential of these compounds in cancer treatment, with certain derivatives showing promising results in in vitro screenings (Ghorab et al., 2015).

Computational Studies and Drug Discovery

Computational studies and molecular docking have been utilized to investigate the antimalarial and COVID-19 drug potential of sulfonamide derivatives. These studies have identified compounds with excellent antimalarial activity and explored their binding energy against targets like SARS-CoV-2, providing insights into the development of new drugs for treating infectious diseases (Fahim & Ismael, 2021).

properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3S/c1-16-10-12-18(13-11-16)28-24-22(34(32,33)20-8-3-2-4-9-20)23(26)30(29-24)15-21(31)27-19-7-5-6-17(25)14-19/h2-14H,15,26H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLLEOMQVYYKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.